4-(4-Trifluoromethyl-benzoylamino)-benzoic acid
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Overview
Description
4-(4-Trifluoromethyl-benzoylamino)-benzoic acid is a chemical compound that features a trifluoromethyl group attached to a benzoylamino moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethyl-benzoylamino)-benzoic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, the trifluoromethylation of carbon-centered radical intermediates is a common method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethyl-benzoylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different functionalized products.
Scientific Research Applications
4-(4-Trifluoromethyl-benzoylamino)-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethyl-benzoylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound features a trifluoromethyl group attached to a benzylamine moiety and shares some chemical properties with 4-(4-Trifluoromethyl-benzoylamino)-benzoic acid.
4-(Trifluoromethyl)benzoyl chloride: This compound is used as an intermediate in the synthesis of various trifluoromethylated derivatives.
Uniqueness
This compound is unique due to its specific structure, which combines a trifluoromethyl group with a benzoylamino and benzoic acid moiety
Properties
Molecular Formula |
C15H10F3NO3 |
---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(21)22/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
ZDKYIQBMASAZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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